molecular formula C16H13NO5 B4304177 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

Cat. No.: B4304177
M. Wt: 299.28 g/mol
InChI Key: RXGQFJREIBDKCE-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a complex organic compound that features a unique structure incorporating both benzodioxole and dioxolobenzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as cesium carbonate . The dioxolobenzoxazine ring system can be constructed through a series of cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may target microtubules and disrupt their function, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-12-15(21-8-19-12)4-11(1)17-6-10-3-14-16(22-9-20-14)5-13(10)18-7-17/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGQFJREIBDKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2OCN1C4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
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7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
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7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
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7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Reactant of Route 5
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7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
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7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

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